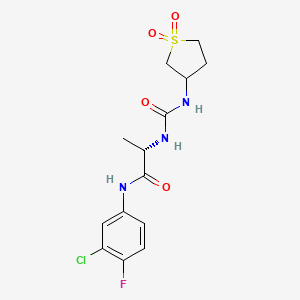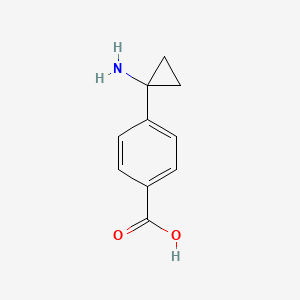![molecular formula C12H14BrN3O B1519684 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol CAS No. 1017782-60-3](/img/structure/B1519684.png)
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol
Overview
Description
The compound “1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 4-bromobenzyl group and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a bromobenzyl group, and an ethanol group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the 1,2,3-triazole ring, which can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase its molecular weight and could influence its boiling point .Scientific Research Applications
Synthesis and Chemical Reactions
Pyridylcarbene Formation : 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol is involved in the formation of pyridylcarbene intermediates. These intermediates are crucial in synthesizing various brominated pyridines, showcasing its role in the development of novel compounds (Abarca, Ballesteros, & Blanco, 2006).
Alcohol Protecting Groups : This compound has been used in developing new alcohol protecting groups, indicating its utility in synthetic chemistry for protecting sensitive alcohol functionalities during complex reactions (Curran & Yu, 1992).
Catalysis and Bond Formation
O-H Insertion and Alkyl Shift Reactions : It's implicated in tandem O-H insertion and [1,3]-alkyl shift reactions with benzylic alcohols. This reaction offers a new method for cleaving C-OH bonds and forming C-C bonds, important in organic synthesis (Mi et al., 2016).
C-N Bond Formation : Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, including derivatives of this compound, are efficient catalysts for forming C-N bonds. This shows its potential in developing new catalytic methods for important bond-forming reactions (Donthireddy et al., 2020).
Pharmaceutical and Medicinal Applications
- Antimicrobial Activities : Some derivatives of this compound have shown promising results in antimicrobial activities against various bacterial and fungal strains, indicating its potential in pharmaceutical research (Kaneria et al., 2016).
Material Science and Polymer Synthesis
- Dendritic Macromolecules : This compound has been used in the preparation of polyether dendritic fragments, indicating its role in the development of new materials and polymers with controlled molecular architecture (Hawker & Fréchet, 1990).
Photochemistry
- Photochemical Reactions : The compound is involved in photochemical reactions, such as in the study of the photochemistry of 3,5-dimethoxybenzyl compounds. This highlights its role in understanding and harnessing photochemical processes (DeCosta et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
Based on its structural similarity to other compounds, it might be involved in nucleophilic substitution reactions . In such reactions, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, interacts with an electrophile, an atom or molecule that accepts an electron pair .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reactions, which are key in the formation of carbon-carbon bonds . This reaction is crucial in various biochemical pathways, especially in the synthesis of complex organic compounds .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound might play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6,9,17H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSJEOLQXHRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)


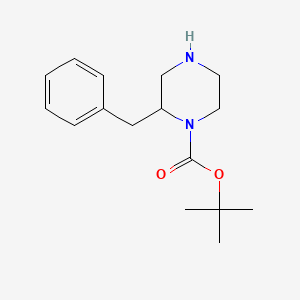
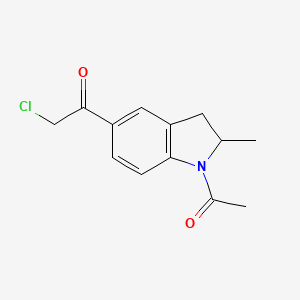
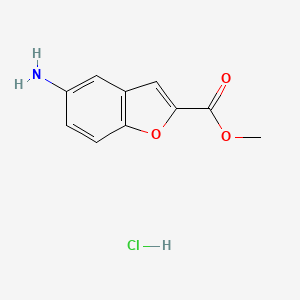
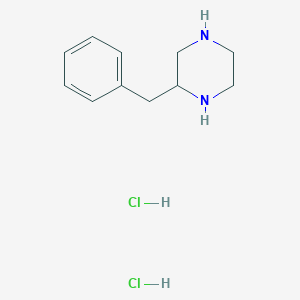
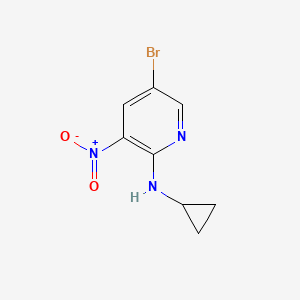
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)
